

# Application Notes and Protocols for the Analytical Detection of Amivantamab (NY0116)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

These application notes provide detailed methodologies for the analytical detection of amivantamab, a bispecific antibody targeting the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (MET). The identifier "NY0116" is likely associated with a clinical study identifier for amivantamab, such as the study s20-01165 at NYU Langone Health. Amivantamab is approved for the treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[1][2][3] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and research into its mechanisms of action.

## **Mechanism of Action**

Amivantamab is a fully human, low fucose, IgG1-based bispecific antibody that simultaneously targets the extracellular domains of both EGFR and MET.[1][4] This dual targeting enables multiple mechanisms of action to inhibit tumor growth:

 Ligand Blocking: Amivantamab prevents the binding of ligands such as EGF to EGFR and hepatocyte growth factor (HGF) to MET, thereby inhibiting receptor activation and downstream signaling.



- Receptor Degradation: Binding of amivantamab to EGFR and MET leads to the internalization and subsequent degradation of the receptors, further diminishing their signaling capacity.
- Immune Cell-Directing Activity: The Fc portion of amivantamab is engineered with low core
  fucosylation, which enhances its binding to Fcy receptors on immune effector cells like
  natural killer (NK) cells. This leads to antibody-dependent cellular cytotoxicity (ADCC) and
  trogocytosis, where immune cells directly kill tumor cells.

This multi-faceted approach allows amivantamab to overcome resistance mechanisms that can arise from the activation of either the EGFR or MET pathways alone.



Click to download full resolution via product page

**Caption:** Amivantamab's multi-faceted mechanism of action.



## **Experimental Protocols**

The following protocols are based on a validated method for the quantification of amivantamab in rat plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method can be adapted for other biological matrices with appropriate validation.

## **Sample Preparation: Liquid-Liquid Extraction**

This protocol describes the extraction of amivantamab from a plasma matrix.

#### Materials:

- Rat plasma samples
- Acetonitrile
- Ammonium formate buffer
- Internal Standard (IS) solution (e.g., Trastuzumab in a suitable solvent)
- · Microcentrifuge tubes
- Vortex mixer
- Centrifuge

#### Procedure:

- Pipette 200 μL of rat plasma into a microcentrifuge tube.
- Add a specified volume of the internal standard solution.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex the mixture for 5 minutes.
- Centrifuge the samples at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.







- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract with a known volume of the mobile phase.
- Vortex the reconstituted sample and transfer it to an HPLC vial for analysis.





Click to download full resolution via product page

Caption: Workflow for amivantamab sample preparation.



## LC-MS/MS Analysis

This protocol outlines the instrumental parameters for the quantification of amivantamab.

#### Instrumentation:

- High-Pressure Liquid Chromatography (HPLC) system (e.g., Waters Alliance e-2695)
- Tandem Mass Spectrometer (e.g., Triple Quadrupole)

#### **Chromatographic Conditions:**

- Column: Agilent Eclipse C18 (150 mm × 4.6 mm, 3.5 μm)
- Mobile Phase: Acetonitrile and Ammonium formate buffer (40:60 v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μL
- Column Temperature: Ambient
- Total Run Time: 6 minutes

#### Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of amivantamab and the internal standard to identify precursor and product ions.
- Source Parameters (e.g., Gas temperatures, flow rates, ion spray voltage): To be optimized for maximum sensitivity of the analyte and internal standard.

## **Data Presentation**

The following table summarizes the quantitative performance of the described LC-MS/MS method for amivantamab in rat plasma.



| Parameter                            | Result                                                |
|--------------------------------------|-------------------------------------------------------|
| Linearity Range                      | 5.00 – 100.00 ng/mL                                   |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL                                            |
| Accuracy (% Recovery)                | 98.03% – 99.99%                                       |
| Intra-day Precision (% CV)           | 0.31% - 5.43%                                         |
| Inter-day Precision (% CV)           | Within acceptable limits as per regulatory guidelines |
| Extraction Method                    | Liquid-Liquid Extraction                              |

## **Pharmacokinetic Parameters**

Pharmacokinetic analysis of amivantamab reveals a multi-compartmental distribution and a long elimination half-life. The clearance and volume of distribution are influenced by body weight.

| Pharmacokinetic Parameter   | Value                          |
|-----------------------------|--------------------------------|
| Elimination Half-life (t½)  | Approximately 11.3 days        |
| Volume of Distribution (Vd) | Approximately 5.13 L           |
| Clearance (CL)              | Approximately 360 mL/day       |
| Time to Steady State        | Achieved by the ninth infusion |

## Conclusion

The provided protocols and data offer a robust framework for the quantitative analysis of amivantamab in a preclinical research setting. The LC-MS/MS method demonstrates high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and other applications in drug development. Researchers should ensure proper validation of this method in their specific biological matrices and for their intended applications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Amivantamab, an Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-epithelial Transition Factor (MET) Bispecific Antibody, Designed to Enable Multiple Mechanisms of Action and Broad Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on Amivantamab (JNJ-61186372) for EGFR Exon 20 Insertions Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jadpro.com [jadpro.com]
- 4. RYBREVANT Mechanism of Action [injmedicalconnect.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Analytical Detection of Amivantamab (NY0116)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b537881#analytical-methods-for-detecting-ny0116]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com